
Liriodendrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CID 21603207 is a natural product found in Globularia alypum, Liriodendron tulipifera, and other organisms with data available.
科学研究应用
Anti-Inflammatory Properties
Liriodendrin exhibits significant anti-inflammatory effects, particularly in the context of gastrointestinal disorders and radiation enteritis. A study demonstrated that this compound can inhibit intestinal inflammation and apoptosis through the sphingolipid pathway. It reduces the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, thereby mitigating histological damage in intestinal tissues .
Case Study: Radiation Enteritis
- Objective: To assess the protective effects of this compound on intestinal tissues in mice subjected to radiation.
- Findings: this compound administration led to decreased levels of ceramides and inhibited apoptosis in intestinal cells. The compound significantly reduced inflammatory markers, suggesting its potential as a therapeutic agent for radiation-induced gastrointestinal damage.
Cardioprotective Effects
This compound has shown promise in protecting cardiac tissues following myocardial infarction. In a rat model, it was found to improve cardiac function by inhibiting inflammatory responses and reducing apoptosis in myocardial cells.
Case Study: Myocardial Infarction
- Objective: To evaluate the cardioprotective effects of this compound post-myocardial infarction.
- Methodology: Rats were treated with this compound after inducing myocardial infarction.
- Results: Echocardiographic assessments revealed improved left ventricular ejection fraction and reduced myocardial tissue necrosis. The compound also downregulated the NF-κB signaling pathway, which is crucial in inflammatory responses .
Gastroprotective Effects
Research indicates that this compound may be effective in preventing gastric ulcers and protecting gastric mucosa from damage induced by various irritants.
Case Study: Gastric Ulcer Prevention
- Objective: To investigate the gastroprotective effects of this compound against ethanol-induced gastric ulcers.
- Findings: In experimental models, this compound treatment resulted in a significant reduction of ulcer area and improved gastric mucosal integrity. The compound enhanced mucus secretion and decreased gastric acidity, indicating its potential as a therapeutic agent for gastritis and gastric ulcers .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties, particularly in conditions like Alzheimer's disease.
Research Insights:
- Studies have indicated that this compound can reduce oxidative stress and inflammation in neuronal cells, potentially offering protective effects against neurodegenerative diseases.
- Its ability to inhibit apoptosis in neuronal cells has been highlighted as a promising avenue for further research into treatments for Alzheimer's disease .
Data Summary Table
常见问题
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying liriodendrin in plant extracts or biological samples?
this compound quantification typically employs reverse-phase HPLC with an ODS column and a mobile phase of methanol-aqueous phosphoric acid, achieving a detection limit of 0.4–0.9 μg/mL . Validation parameters include:
- Linearity : r > 0.9995
- Recovery : 98.4–101.9%
- Precision : RSD < 2.20%
For preparative purification, macroporous resin (e.g., X-5 resin) combined with crystallization can enrich this compound content from 0.85% to 97.48% purity, validated via HPLC .
Q. What experimental models are commonly used to assess this compound’s pharmacological efficacy?
- Radiation-induced enteritis : Mouse models show this compound reduces intestinal apoptosis (via Bax/Bcl-2 modulation) and inflammation (IL-6, TNF-α suppression) .
- Myocardial infarction : Rat models demonstrate improved cardiac function (e.g., reduced left ventricular diameter, ejection fraction normalization) and decreased apoptosis (TUNEL-positive cells reduced by ~26%) .
- Endometriosis-associated pain : Sciatic nerve endometriosis rat models reveal this compound’s analgesic effects via PI3K/Akt/mTOR pathway inhibition .
Q. How is this compound’s cytotoxicity evaluated in preclinical studies?
The MTT assay is standard for cytotoxicity assessment. This compound shows no significant cytotoxicity at doses up to 200 μM (83.2–92.3% cell viability in gastric cancer cells) . Dose-dependent studies should include at least four concentrations (e.g., 25–200 μM) to confirm safety margins.
Advanced Research Questions
Q. How can researchers resolve contradictions in proposed anti-inflammatory mechanisms of this compound across different disease models?
this compound’s anti-inflammatory effects vary by context:
- In radiation enteritis , it suppresses ceramide (Cer, Cer1P, S1P) synthesis and NF-κB phosphorylation .
- In endometriosis , it primarily inhibits PI3K/Akt/mTOR signaling and downstream cytokines (IL-6, TNF-α) .
Methodological recommendations : - Use pathway-specific inhibitors (e.g., LY294002 for PI3K) to isolate mechanisms.
- Combine multi-omics approaches (transcriptomics, lipidomics) to map cross-talk between pathways.
Q. What strategies optimize this compound purification for structural and functional studies?
- Macroporous resin selection : X-5 resin achieves 88.9% recovery with pseudo-second-order kinetics and Langmuir isotherm adsorption .
- Crystallization : Ethanol-water solvent systems yield >97% purity.
- Validation : Pair HPLC with antioxidant activity assays (e.g., DPPH radical scavenging) to confirm bioactivity retention post-purification .
Q. How should experimental designs integrate this compound’s multi-target effects (e.g., anti-apoptotic and anti-inflammatory) in complex disease models?
- Multi-parametric analysis : Measure apoptosis (TUNEL, Caspase-3/Bax/Bcl-2), inflammation (ELISA for IL-6/TNF-α), and pathway activation (Western blot for NF-κB, PI3K) .
- Time-course studies : Assess acute vs. chronic effects (e.g., daily vs. single-dose this compound in endometriosis models) .
Q. How can researchers address variability in this compound’s bioavailability between in vitro and in vivo systems?
- Metabolite tracking : this compound is metabolized to syringaresinol in the intestines, which may enhance anti-inflammatory effects . Use LC-MS to quantify parent compound and metabolites.
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and clearance rates in rodent models.
Q. What experimental frameworks evaluate this compound’s synergistic potential with other bioactive compounds?
- Factorial design : Test combinations with compounds targeting complementary pathways (e.g., tanshinone IIA for myocardial inflammation) .
- Isobolographic analysis : Quantify synergy in reducing inflammatory markers (e.g., IL-1β, TNF-α) .
Q. Key Methodological Considerations
- Data contradiction analysis : Replicate findings across ≥2 disease models to distinguish context-specific vs. universal mechanisms.
- Experimental rigor : Include sham/vehicle controls, blinded assessments, and power calculations for animal studies.
- Analytical validation : Adhere to ICH guidelines for HPLC method validation (linearity, precision, LOD/LOQ) .
属性
分子式 |
C34H46O18 |
---|---|
分子量 |
742.7 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,33-,34-/m0/s1 |
InChI 键 |
FFDULTAFAQRACT-XKBSQSBASA-N |
SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC |
手性 SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC |
规范 SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC |
同义词 |
liriodendrin liriodendrin, (1alpha,3aalpha,4alpha,6aalpha)-isomer liriodendrin, 1R-(1alpha,3aalpha,4alpha,6aalpha)-isomer liriodendrin, 1R-(1alpha,3abeta,4beta,6aalpha)-isomer liriodendrin, 1S-(1alpha,3aalpha,4alpha,6abeta)-isomer liriodendrin,1S-(1alpha,3aalpha,4alpha,6aalpha)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。